4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide
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Overview
Description
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the nitro group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the benzamide group is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-methyl-2-(4-nitro-1H-imidazol-1-yl)pyrimidin-4-yl]amino}benzamide
- 4-{[6-methyl-2-(4-nitro-1H-triazol-1-yl)pyrimidin-4-yl]amino}benzamide
- 4-{[6-methyl-2-(4-nitro-1H-tetrazol-1-yl)pyrimidin-4-yl]amino}benzamide
Uniqueness
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H13N7O3 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C15H13N7O3/c1-9-6-13(19-11-4-2-10(3-5-11)14(16)23)20-15(18-9)21-8-12(7-17-21)22(24)25/h2-8H,1H3,(H2,16,23)(H,18,19,20) |
InChI Key |
KAYFNOVVBVUSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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